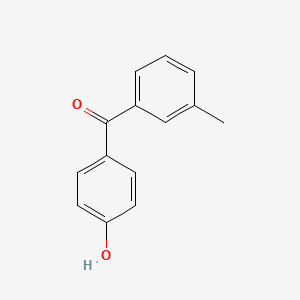

4-Hydroxy-3'-methylbenzophenone

Description

Historical Context and Evolution of Benzophenone (B1666685) Chemistry

Benzophenone, the parent compound of 4-Hydroxy-3'-methylbenzophenone, is the simplest diaromatic ketone, with the formula (C₆H₅)₂CO. wikipedia.org Its history dates back to the 19th century, with an early report in 1874 by Carl Graebe describing its reduction. acs.org The synthesis of benzophenone and its derivatives has evolved significantly over the years. One of the most traditional and widely used methods is the Friedel-Crafts acylation, which involves the reaction of benzene (B151609) with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgacs.orgorgsyn.org Other methods include the copper-catalyzed oxidation of diphenylmethane (B89790) and the reaction of benzene with carbon tetrachloride followed by hydrolysis. wikipedia.orgorgsyn.org

Initially, benzophenones were utilized in applications such as perfume fixatives and in the manufacturing of insecticides and pharmaceuticals. acs.orgnih.gov However, their most profound impact has been in the field of photochemistry. wikipedia.orgacs.org Benzophenone is a classic photosensitizer, capable of absorbing UV light and transferring the energy to other molecules, a property that has been extensively exploited in various chemical reactions. wikipedia.org

Contemporary Significance of Substituted Benzophenone Derivatives in Scientific Inquiry

The basic benzophenone structure serves as a versatile scaffold, and the addition of various functional groups to its phenyl rings gives rise to a vast array of substituted derivatives with diverse and significant applications in modern science. nih.govrsc.org These derivatives are crucial in several fields:

Medicinal Chemistry: Many benzophenone derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govrsc.org The substitution pattern on the aryl rings plays a critical role in determining the biological properties of these molecules. nih.gov For instance, the presence of hydroxyl groups is a common feature in many biologically active benzophenones, mimicking natural analogues. nih.gov Marketed drugs like ketoprofen (B1673614) (an anti-inflammatory), tolcapone (B1682975) (for Parkinson's disease), and fenofibrate (B1672516) (for lowering cholesterol) contain the benzophenone motif. nih.gov

Photochemistry and Polymer Science: Substituted benzophenones are widely used as photoinitiators in polymerization processes, particularly for UV-curable coatings, inks, and adhesives. nih.govresearchgate.netchemicalbook.com They can absorb UV radiation and initiate the cross-linking of polymers. chemicalbook.com The efficiency and absorption characteristics can be tuned by altering the substituents on the benzophenone core. researchgate.netmdpi.com They also act as UV stabilizers in plastics and cosmetics to prevent degradation from UV exposure. chemicalbook.commdpi.com

Organic Light-Emitting Diodes (OLEDs): The benzophenone core is an attractive building block for materials used in OLEDs. mdpi.compreprints.org Its electron-deficient nature and ability to promote intersystem crossing make it a valuable component in the design of both host materials and TADF (thermally activated delayed fluorescence) emitters. mdpi.compreprints.org

The ongoing research in these areas continues to uncover new applications and refine the properties of substituted benzophenones, highlighting their importance as a versatile class of compounds in scientific and industrial research.

Overview of Key Research Domains for this compound

Research specifically on this compound is more focused. The presence of both a hydroxyl (-OH) and a methyl (-CH₃) group on the benzophenone structure imparts specific properties that are of interest in particular research areas.

One of the primary areas of investigation for this compound is in synthetic chemistry , where it can serve as an intermediate or a building block for more complex molecules. The hydroxyl group, in particular, offers a reactive site for further chemical modifications. For example, it can be used in the synthesis of other derivatives through reactions like esterification. researchgate.netresearchgate.net

Additionally, the photochemical properties of hydroxylated benzophenones are a subject of study. The presence of a phenolic hydroxyl group can influence the photochemical behavior of the molecule, affecting processes like hydrogen abstraction and the formation of radicals. collectionscanada.gc.ca While specific studies on the detailed photochemistry of this compound are not extensively documented in the provided results, the general principles of hydroxybenzophenone photochemistry suggest this is a potential area of interest. collectionscanada.gc.ca

The compound is also noted for its potential use in the synthesis of pesticides. chemicalbook.com This suggests a research domain within agrochemical science , exploring its utility in developing new pest control methods. chemicalbook.com

Finally, like many benzophenone derivatives, it is used as a reference standard in analytical chemistry for the identification and quantification of related compounds in various matrices. biosynth.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 5326-42-1 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| SMILES | CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONRRMLXSPQLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622681 | |

| Record name | (4-Hydroxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71372-37-7 | |

| Record name | (4-Hydroxyphenyl)(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3 Methylbenzophenone

Established Synthetic Pathways for 4-Hydroxy-3'-methylbenzophenone

Traditional methods for synthesizing the this compound structure rely on foundational reactions in organic chemistry, including electrophilic aromatic substitution and rearrangement reactions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone method for the synthesis of aryl ketones, including this compound. sapub.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. sapub.org

A direct approach to synthesizing this compound involves the acylation of phenol (B47542) with 3-methylbenzoyl chloride. tandfonline.com Anhydrous aluminum chloride (AlCl₃) is commonly employed as the Lewis acid catalyst to activate the acyl chloride. tandfonline.comorganic-chemistry.org The reaction generates a mixture of ortho and para isomers, with the para-substituted product, this compound, often being the major product. tandfonline.com The reaction mixture is typically heated and then quenched with an acidic aqueous solution to decompose the intermediate aluminum complexes and liberate the final product. tandfonline.com

An alternative Friedel-Crafts strategy involves reacting anisole (methoxybenzene) with 3-methylbenzoyl chloride. This approach yields 4-methoxy-3'-methylbenzophenone, which can then be demethylated using reagents like aluminum chloride to afford the desired this compound. google.com This two-step process can sometimes offer better yields and regioselectivity compared to the direct acylation of phenol.

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Product | Reference |

| Phenol | 3-Methylbenzoyl chloride | Anhydrous Aluminum Chloride (AlCl₃) | Stirred at 70-80°C | This compound and 2-Hydroxy-3'-methylbenzophenone | tandfonline.com |

| Anisole | 3-Methylbenzoyl chloride | Anhydrous Aluminum Chloride (AlCl₃) | Below 30°C, then room temp. | 4-Methoxy-3'-methylbenzophenone (intermediate) | tandfonline.com |

| Veratrole | p-Toluoyl chloride | Friedel-Crafts conditions | Not specified | 3,4-Dimethoxy-4'-methylbenzophenone (intermediate) | epo.org |

Fries Rearrangement Strategies

The Fries rearrangement is another powerful method for synthesizing hydroxy aryl ketones. wikipedia.orgbyjus.com This reaction involves the rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxy ketones, catalyzed by a Lewis acid. organic-chemistry.orgwikipedia.org

To synthesize this compound using this strategy, the precursor, phenyl 3-methylbenzoate, is required. This ester can be prepared by reacting phenol with 3-methylbenzoyl chloride. The subsequent rearrangement is typically promoted by a Lewis acid like aluminum chloride. ajchem-a.comajchem-a.com The reaction conditions, particularly temperature, can influence the ratio of the ortho and para isomers. wikipedia.orgbyjus.com Lower reaction temperatures generally favor the formation of the para-product (this compound), while higher temperatures favor the ortho-isomer. byjus.com The desired para-isomer must then be separated from the ortho-isomer, often by chromatography or crystallization. tandfonline.com A photochemical variant, the photo-Fries rearrangement, can also be employed, which proceeds through a radical mechanism. wikipedia.org

| Starting Material | Catalyst | Key Conditions | Products | Reference |

| Phenyl 3-methylbenzoate | Lewis Acid (e.g., AlCl₃) | Temperature-dependent; low temp for para-selectivity | This compound (para) and 2-Hydroxy-3'-methylbenzophenone (ortho) | wikipedia.orgbyjus.com |

| Phenolic Esters (general) | Methanesulfonic Acid | Not specified | Hydroxy Aryl Ketones | organic-chemistry.org |

| Phenolic Esters (general) | Zinc Powder | Not specified | Hydroxy Aryl Ketones | organic-chemistry.org |

Grignard Reaction Modifications for Benzophenone (B1666685) Synthesis

The Grignard reaction provides a versatile route to forming carbon-carbon bonds and can be adapted for the synthesis of benzophenones. libretexts.orgcerritos.edu This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable carbonyl compound. cerritos.edu

A multi-step synthesis of this compound using a Grignard reagent could proceed as follows: First, a Grignard reagent, 3-methylphenylmagnesium bromide, is prepared from 3-bromotoluene and magnesium metal in an anhydrous ether solvent. tandfonline.com Due to the high reactivity of Grignard reagents with acidic protons, the hydroxyl group on the other ring must be protected. Therefore, the Grignard reagent is reacted with a protected benzoyl chloride derivative, such as 4-methoxybenzoyl chloride. The initial product of this reaction is 4-methoxy-3'-methylbenzophenone. The final step is the cleavage of the methyl ether (demethylation) to unveil the hydroxyl group, yielding this compound. This deprotection is often achieved using strong acids or Lewis acids. This method avoids the ortho/para isomer separation issue inherent in the direct Friedel-Crafts acylation of phenol and the Fries rearrangement.

Advanced Synthetic Approaches and Functionalization of this compound

Modern synthetic chemistry focuses on improving efficiency, reducing environmental impact, and developing methods for precise molecular modification.

Development of Green Chemistry Methodologies for Benzophenone Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing benzophenones. These approaches aim to reduce hazardous waste, use less toxic reagents and solvents, and improve energy efficiency.

One green approach involves replacing corrosive and polluting Lewis acids like aluminum chloride in Friedel-Crafts reactions with solid acid catalysts. ijraset.com Catalysts such as K-10 montmorillonite clay supported metal chlorides have been shown to be effective for the acylation of phenols, offering advantages like easy separation from the reaction mixture and potential for recycling. ijraset.com Another green method involves the microwave-assisted oxidation of diphenylmethane (B89790) derivatives using clean oxidants like hydrogen peroxide (H₂O₂), with iron acetate as a catalyst. researchgate.net This method offers a rapid and pollution-free alternative to traditional routes. researchgate.net Photochemical methods, utilizing solar energy, have also been explored for transformations involving the benzophenone core, such as its reduction to benzopinacol, highlighting the use of renewable energy sources in synthesis. ijpda.orgegrassbcollege.ac.in

| Green Methodology | Catalyst/Reagent | Key Features | Reference |

| Solid Acid Catalysis (Friedel-Crafts) | K-10 Clay Supported Metal Chlorides | Eco-compatible, reusable catalyst, simple workup | ijraset.com |

| Microwave-Assisted Oxidation | H₂O₂, Iron Acetate | Short reaction time, clean oxidant, no pollution | researchgate.net |

| Photoreduction | Sunlight/UV light | Use of renewable energy | ijpda.orgegrassbcollege.ac.in |

Regioselective Functionalization Techniques on the Benzophenone Core

The this compound molecule possesses two distinct aromatic rings that can be selectively functionalized. The directing effects of the existing substituents—the electron-donating hydroxyl group and the weakly electron-donating methyl group—govern the position of subsequent electrophilic aromatic substitution reactions.

The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is already occupied by the carbonyl bridge, further electrophilic substitution on the hydroxy-substituted ring is strongly directed to the positions ortho to the hydroxyl group (positions 3 and 5). For instance, selective nitration of similar 4-hydroxybenzophenone (B119663) derivatives has been shown to occur at the position ortho to the hydroxyl group. google.comepo.org

The methyl group on the other ring is a weak activating group and also an ortho-, para-director. Functionalization on this ring would likely occur at the positions ortho or para to the methyl group. The precise location can be influenced by steric hindrance from the bulky carbonyl group. Advanced cross-coupling reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, can be employed for regioselective functionalization if a halogen atom is first introduced onto a specific position of the benzophenone core. nih.gov

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound

While specific literature on the synthesis of conjugates and hybrid molecules derived directly from this compound is not extensively detailed, the broader class of benzophenones serves as a versatile scaffold in the field of medicinal chemistry. The principle of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy to develop new therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. nih.gov The benzophenone moiety is frequently incorporated into such hybrids due to its diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. jchemlett.comnih.gov

Several synthetic methodologies applied to the benzophenone core can be adapted for the derivatization of this compound. The presence of the hydroxyl group offers a convenient handle for conjugation, for instance, through etherification or esterification, to link the benzophenone structure to other bioactive molecules.

Common strategies for creating benzophenone-based hybrid molecules include:

Benzophenone-Azetidinone Hybrids: A general approach involves a multi-step synthesis where a substituted 4-hydroxybenzophenone is first derivatized, for example, by creating a Schiff base, which then undergoes a [2+2] cycloaddition with chloroacetyl chloride to form the four-membered azetidinone (β-lactam) ring. nih.gov This strategy aims to combine the properties of benzophenones with the well-known antibacterial potential of the β-lactam pharmacophore. nih.gov

Benzophenone-Triazole Hybrids: The formation of 1,2,3-triazole rings is often achieved via Huisgen cycloaddition, a "click chemistry" reaction. jchemlett.com In a typical sequence, the hydroxyl group of a benzophenone derivative is modified to include a terminal alkyne (propargylation). This alkyne-containing benzophenone is then reacted with various organic azides to yield a library of benzophenone-triazole conjugates. jchemlett.com This method is highly efficient and modular, allowing for the creation of diverse molecular structures.

Benzophenone-Thiazole Hybrids: Thiazole moieties can be incorporated by first converting the benzophenone's carbonyl group into a thiosemicarbazone. Subsequent cyclization of the thiosemicarbazone with an α-haloketone, such as 2-bromoacetophenone, yields the corresponding thiazole derivative. nih.gov This approach has been used to develop novel anti-inflammatory agents. nih.gov

These established synthetic routes for creating hybrid molecules from a general benzophenone scaffold could theoretically be applied to this compound to explore new chemical entities with unique biological profiles.

| Hybrid Type | General Synthetic Strategy | Key Intermediates/Reactants | Potential Application |

|---|---|---|---|

| Benzophenone-Azetidinone | Schiff base formation followed by [2+2] cycloaddition with chloroacetyl chloride. nih.gov | Substituted benzophenone, aromatic amines, chloroacetyl chloride. | Antimicrobial. nih.gov |

| Benzophenone-1,2,3-Triazole | "Click Chemistry" (Huisgen 1,3-dipolar cycloaddition). jchemlett.com | Alkyne-functionalized benzophenone, substituted aryl azides. | Anticancer, Antioxidant. jchemlett.com |

| Benzophenone-Thiazole | Thiosemicarbazone formation followed by cyclization with an α-haloketone. nih.gov | Benzophenone, thiosemicarbazide, 2-bromoacetophenone. | Anti-inflammatory. nih.gov |

Mechanistic Studies of this compound Synthesis Reactions

The primary and most fundamental method for the synthesis of this compound and other diaryl ketones is the Friedel-Crafts acylation. byjus.comorganic-chemistry.org This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring. pearson.com The synthesis of this compound would typically involve the reaction of o-cresol with benzoyl chloride or, alternatively, the reaction of phenol with 3-methylbenzoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.com

The mechanism of the Friedel-Crafts acylation proceeds through several distinct steps:

Formation of the Acylium Ion: The first step involves the reaction between the acyl chloride (e.g., 3-methylbenzoyl chloride) and the Lewis acid catalyst (AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage. This results in the formation of a highly electrophilic acylium ion, which is stabilized by resonance, and the tetrachloroaluminate anion (AlCl₄⁻). byjus.com

Electrophilic Aromatic Substitution: The resonance-stabilized acylium ion then acts as the electrophile and attacks the electron-rich aromatic ring of the substrate (e.g., phenol). The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. The electrophilic attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com A significant consideration in this reaction is that the Lewis acid can coordinate with the hydroxyl group of phenol, which would deactivate the ring towards electrophilic attack. Therefore, a stoichiometric amount of the catalyst is often required, and sometimes the hydroxyl group is protected prior to the reaction. organic-chemistry.org

Deprotonation and Regeneration of Catalyst: In the final step, a weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. byjus.com This deprotonation step restores the aromaticity of the ring, yielding the final ketone product. This step also regenerates the aluminum chloride catalyst and produces hydrogen chloride as a byproduct. byjus.com

An alternative, though less common, intramolecular pathway is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester (e.g., phenyl 3-methylbenzoate) to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. nih.gov The reaction can be controlled by temperature to favor either the ortho or para isomer.

| Step | Description | Key Species |

|---|---|---|

| 1 | Generation of the electrophile. | Acyl chloride, Lewis acid (AlCl₃), Acylium ion. byjus.com |

| 2 | Nucleophilic attack by the aromatic ring on the acylium ion. | Acylium ion, aromatic substrate (phenol), Arenium ion (sigma complex). byjus.com |

| 3 | Deprotonation to restore aromaticity and regenerate the catalyst. | Arenium ion, AlCl₄⁻, final ketone product, HCl, AlCl₃. byjus.com |

Photochemical and Photophysical Investigations of 4 Hydroxy 3 Methylbenzophenone

Excited State Dynamics and Relaxation Processes in Hydroxybenzophenones

The absorption of light by a 4-Hydroxy-3'-methylbenzophenone molecule elevates it to an electronically excited singlet state. From this state, a cascade of rapid and competing deactivation processes can occur, dictating the molecule's photophysical and photochemical fate. These processes include fluorescence, intersystem crossing to the triplet state, and intramolecular reactions such as proton transfer.

Intersystem Crossing Efficiency in Benzophenone (B1666685) Derivatives

Benzophenone and its derivatives are well-known for their high efficiency in undergoing intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). This process is typically very fast, occurring on the picosecond timescale. The high ISC quantum yield is a hallmark of the benzophenone chromophore, largely due to the small energy gap between the S₁ (n,π) and T₁ (n,π) states and significant spin-orbit coupling. For benzophenone itself, the ISC quantum yield is near unity.

The introduction of substituents on the phenyl rings can modulate the ISC efficiency. Electron-donating groups, such as the hydroxyl and methyl groups in this compound, can influence the energies of the n,π* and π,π* states. The hydroxyl group, in particular, can introduce charge transfer character into the excited state, which may alter the rate of intersystem crossing. However, it is generally expected that the fundamental high efficiency of ISC is retained in substituted benzophenones.

Table 1: Representative Intersystem Crossing Quantum Yields for Benzophenone and Related Derivatives

| Compound | Intersystem Crossing (ISC) Quantum Yield (ΦISC) |

| Benzophenone | ~1 |

| 4-Hydroxybenzophenone (B119663) | High (expected to be close to 1) |

| 4-Methylbenzophenone (B132839) | High (expected to be close to 1) |

Excited-State Intramolecular Proton Transfer (ESIPT) in Hydroxybenzophenone Analogues

The presence of a hydroxyl group ortho to the carbonyl group in a chromophore can lead to a phenomenon known as excited-state intramolecular proton transfer (ESIPT). However, in this compound, the hydroxyl group is in the para position on one phenyl ring, and therefore, a direct intramolecular proton transfer to the carbonyl oxygen is not structurally feasible.

Nevertheless, the hydroxyl group can participate in intermolecular proton transfer with solvent molecules, or in the case of related compounds with appropriate ortho substitution, ESIPT can be a dominant deactivation pathway. researchgate.net Studies on other hydroxy-containing aromatic ketones have shown that ESIPT is an ultrafast process, often occurring on the femtosecond to picosecond timescale. researchgate.net This process leads to the formation of a transient keto-tautomer species which has its own distinct photophysical properties, often characterized by a large Stokes-shifted fluorescence. While direct ESIPT is absent in this compound, understanding this process in analogues provides insight into the reactivity of the hydroxyl group in the excited state.

Ultrafast and Time-Resolved Spectroscopic Analysis of Photoreactions

Ultrafast and time-resolved spectroscopic techniques are instrumental in mapping the intricate sequence of events that follow photoexcitation in molecules like this compound. These methods allow for the direct observation of transient species such as excited singlet states, triplet states, and any intermediates formed during photoreactions.

For benzophenone derivatives, transient absorption spectroscopy typically reveals the decay of the initial excited singlet state and the concomitant rise of the triplet state absorption. The triplet state is relatively long-lived, on the microsecond to millisecond timescale in the absence of quenchers, and is the key intermediate in many of the photochemical reactions of benzophenones. The kinetics of these processes, including the rates of intersystem crossing and triplet state decay, can be precisely determined. In hydroxy-substituted benzophenones, the influence of the hydroxyl group on the triplet state lifetime and reactivity can be significant, often leading to faster decay through processes like hydrogen abstraction from the solvent or other molecules.

Photoreactivity and Degradation Pathways of Benzophenones

The triplet state of benzophenones is highly reactive and is responsible for their rich photochemistry. The presence of hydroxyl and methyl substituents in this compound will influence the specific reaction pathways it undergoes.

Mechanisms of Photoreduction and Photohydration in Substituted Benzophenones

One of the most characteristic photoreactions of benzophenone is its photoreduction in the presence of a hydrogen donor. The triplet-state benzophenone can abstract a hydrogen atom from a suitable donor (e.g., an alcohol or an alkane) to form a ketyl radical. Two ketyl radicals can then combine to form benzpinacol. The efficiency of this process depends on the nature of the hydrogen donor and the reactivity of the benzophenone triplet state.

The hydroxyl and methyl substituents on this compound can affect its photoreduction in several ways. The electron-donating nature of these groups may slightly decrease the reactivity of the triplet state towards hydrogen abstraction compared to unsubstituted benzophenone. However, the hydroxyl group itself can act as an intramolecular hydrogen donor under certain conditions or can be deprotonated in the excited state, leading to different reaction pathways.

Photohydration, the addition of water to the carbonyl group, is another possible photoreaction, particularly in aqueous environments. This process is generally less efficient than photoreduction for benzophenones.

Photoredox Reactions in Hydroxy- and Methyl-Substituted Benzophenones

In the context of photoredox catalysis, benzophenones can act as photosensitizers. beilstein-journals.org Upon excitation and intersystem crossing, the triplet state can engage in energy transfer or electron transfer processes with other molecules. beilstein-journals.org The redox potential of the excited state is a key parameter governing these reactions.

The substituents on the benzophenone ring system modulate its redox properties. The hydroxyl group, being electron-donating, will make the molecule easier to oxidize and harder to reduce. Conversely, the methyl group has a weaker electron-donating effect. These modifications to the electronic structure will influence the feasibility and direction of photoredox reactions involving this compound. For instance, it might be a more effective electron donor in its excited state compared to unsubstituted benzophenone.

Photodegradation Kinetics and Environmental Implications

The environmental fate of this compound, a member of the benzophenone family of UV filters, is of significant interest due to its potential persistence and impact on aquatic ecosystems. While specific photodegradation kinetic data for this compound is not extensively available, the behavior of structurally similar benzophenone derivatives, such as 4-hydroxybenzophenone (4-OH-BP), provides insights into its likely environmental transformation.

The photodegradation of benzophenones in aqueous environments can proceed through direct and indirect photolysis. Direct photodegradation occurs when the molecule itself absorbs solar radiation, leading to its decomposition. Studies have shown that the anionic forms of some benzophenones are more susceptible to direct photodegradation nih.gov. Given that this compound possesses a hydroxyl group, its ionization state, which is pH-dependent, will likely influence its direct photolysis rate.

Indirect photodegradation involves reactions with photochemically generated reactive species present in natural waters, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM) triplet states. In freshwater, both DOM triplet states and hydroxyl radicals are expected to contribute significantly to the indirect photodegradation of hydroxylated benzophenones nih.gov. In seawater, the triplet state of dissolved organic matter is considered the primary driver of indirect photolysis nih.gov. The degradation of benzophenone-3 (BP-3), a closely related compound, has been observed to follow pseudo-first-order kinetics in both chlorination and UV/chlorination processes researchgate.net.

The presence of benzophenone derivatives has been widely documented in various environmental compartments, including surface water, wastewater, and even drinking water, with concentrations ranging from nanograms to micrograms per liter researchgate.net. This widespread occurrence underscores the importance of understanding their environmental persistence and potential for bioaccumulation. The physicochemical properties of benzophenones, such as their octanol-water partition coefficient (Log Kow) and soil adsorption coefficient (Log Koc), play a crucial role in their environmental distribution and fate nih.gov.

Photoinitiating Capabilities and Mechanisms of Benzophenone Derivatives

Benzophenone and its derivatives are a prominent class of photoinitiators widely employed in industrial applications, particularly in UV curing processes for coatings, inks, and adhesives. Their function is to absorb UV light and initiate the polymerization of monomers and oligomers.

Radical Generation Mechanisms in Photopolymerization Systems

The mechanism of radical generation by benzophenone-type photoinitiators in the presence of a hydrogen-donating synergist (often a tertiary amine) can be summarized in the following steps:

Excitation: The benzophenone derivative (BP) absorbs UV radiation and is promoted from its ground state to an excited singlet state (¹BP*).

BP + hν → ¹BP*

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (³BP*).

¹BP* → ³BP*

Hydrogen Abstraction: The triplet-state benzophenone (³BP*) abstracts a hydrogen atom from the co-initiator (R-H), typically from the carbon atom alpha to the heteroatom (e.g., nitrogen in an amine). This results in the formation of a ketyl radical and a radical from the co-initiator.

³BP* + R-H → [BP-H]• + R•

Initiation of Polymerization: Both the ketyl radical and the co-initiator radical can initiate the polymerization of monomers (M) present in the formulation.

[BP-H]• + M → [BP-H]-M• R• + M → R-M•

The process continues as the newly formed monomer radicals propagate, leading to the formation of a cross-linked polymer network, which is the basis of UV curing. The efficiency of this process is a key factor in the speed and quality of the curing.

Environmental Science and Toxicological Assessments of Benzophenone Compounds

Environmental Occurrence and Distribution of Benzophenone-Type UV Filters

Benzophenones are recognized as emerging contaminants due to their widespread use and subsequent detection in various environmental compartments. Current time information in Genesee County, US.nih.govmdpi.com Their presence in the environment is largely attributed to their use in consumer products and the incomplete removal by wastewater treatment plants. nih.gov

Detection in Aquatic Environments: Water, Sediments, and Suspended Solids

Extensive research has documented the presence of various benzophenone (B1666685) derivatives in aquatic ecosystems. For instance, benzophenone-3 (BP-3), a widely used UV filter, has been detected in river water, lake water, seawater, groundwater, and even tap water, with concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). mdpi.com Other derivatives such as benzophenone-1 (BP-1), benzophenone-4 (BP-4), and 4-hydroxybenzophenone (B119663) have also been identified in aquatic environments. mdpi.com

Presence in Consumer Products and Release Pathways

Benzophenone and its derivatives are incorporated into a wide array of consumer products. They function as UV filters in sunscreens and other personal care products like lip balms and nail polishes to protect from UV radiation. nih.govepa.gov They are also used as fragrance enhancers and to prevent the degradation of colors and scents in soaps. epa.gov Beyond cosmetics, benzophenones are utilized in food packaging, laundry and cleaning products, and plastics as UV stabilizers. epa.gov

Specifically for 4-Hydroxy-3'-methylbenzophenone, predictive models based on its chemical structure suggest a high probability of its use as a UV absorber, photoinitiator, and antioxidant. epa.gov Additionally, it has been noted for its potential application as a pesticide. chemicalbook.com The release of these compounds into the environment occurs through various pathways, including direct release during recreational water activities (e.g., swimming), and indirect release from the washing of personal care products off the skin and clothes, and through wastewater treatment plant effluents that receive domestic and industrial wastewater. nih.govelsevierpure.com

Environmental Fate and Transformation Pathways

The environmental persistence and transformation of benzophenone compounds are influenced by their chemical structure and environmental conditions.

Photolytic Degradation in Aqueous and Solid Matrices

The photostability of benzophenone derivatives varies. For instance, BP-3 has been shown to be relatively persistent under simulated sunlight, while its metabolite, 4-hydroxybenzophenone, can undergo direct photolysis in its anionic form. nih.gov The presence of dissolved organic matter in freshwater and seawater can promote indirect photodegradation through the generation of reactive species. nih.gov Some studies have indicated that direct photolysis is not a major degradation pathway for certain benzophenones, but the presence of substances like humic acids can enhance their photodegradation. nih.gov The degradation of benzophenones can be significantly accelerated through advanced oxidation processes, such as the use of UV radiation in combination with hydrogen peroxide (UV/H₂O₂), which generates highly reactive hydroxyl radicals. nih.govmdpi.com Given that this compound possesses a hydroxyl group, its photolytic behavior may be influenced by pH and the presence of other photosensitizing substances in the environment.

Biodegradation and Persistence in Various Environmental Compartments

The biodegradability of benzophenone compounds is a key factor in their environmental persistence. Studies on BP-3 have shown that it is biodegradable under both oxic and anoxic conditions, with anaerobic biodegradation appearing to be a more favorable pathway. nih.gov The biodegradation of BP-3 can lead to the formation of metabolites such as 2,4-dihydroxybenzophenone (B1670367) and 4-cresol. nih.gov Research on a range of benzophenone-based UV filters has suggested that the potential for complete mineralization is higher for derivatives that have substituents on both aromatic rings. nih.gov The specific arrangement of functional groups, such as hydroxyl and methyl groups on the benzophenone structure, can influence the rate and extent of biodegradation. The persistence of this compound in the environment would likely be dependent on its susceptibility to microbial degradation, a process that is influenced by the redox conditions of the surrounding environment.

Ecotoxicological Risk Assessments and Characterization

The potential for adverse effects on aquatic organisms is a significant concern for benzophenone-type compounds. Ecotoxicological studies have been conducted on several benzophenone derivatives to assess their acute and chronic toxicity.

For example, acute toxicity studies have been performed on various aquatic organisms, including algae, daphnids, and fish. The results, often expressed as the half-maximal effective concentration (EC50) or the median lethal concentration (LC50), vary among the different benzophenone compounds and test species. A study on 4,4'-dihydroxybenzophenone (B132225) reported a 96-hour EC50 of 183.60 mg/L for the alga C. vulgaris and a 48-hour LC50 of 12.50 mg/L for D. magna. nih.gov In contrast, 2,4,4'-trihydroxybenzophenone (B74534) showed higher toxicity with a 96-hour EC50 of 3.50 mg/L for C. vulgaris and a 48-hour LC50 of 3.74 mg/L for D. magna. nih.gov

The predicted no-effect concentration (PNEC) is a value used in environmental risk assessment to estimate the concentration of a substance below which adverse effects are not expected to occur. For 4,4'-dihydroxybenzophenone, a PNEC of 0.0125 mg/L has been derived. nih.gov For 2,4,4'-trihydroxybenzophenone, the derived PNEC was lower at 0.0035 mg/L, indicating a higher potential risk. nih.gov

While there is no specific ecotoxicological data available for this compound, research on the genotoxicity of 14 different benzophenones revealed that the presence and position of hydroxyl groups can be a major contributor to their genotoxic effects. nih.gov This suggests that the hydroxyl group in this compound could be a significant factor in its potential toxicity.

Table of Ecotoxicity Data for Selected Benzophenone Derivatives

| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |

| 4,4'-Dihydroxybenzophenone | C. vulgaris | 96h-EC50 | 183.60 | nih.gov |

| D. magna | 48h-LC50 | 12.50 | nih.gov | |

| 2,4,4'-Trihydroxybenzophenone | C. vulgaris | 96h-EC50 | 3.50 | nih.gov |

| D. magna | 48h-LC50 | 3.74 | nih.gov | |

| Benzophenone-3 (BP-3) | D. magna | 48h-LC50 | 1.9 | mdpi.com |

| Benzophenone-4 (BP-4) | D. magna | 48h-LC50 | 50 | mdpi.com |

Impacts on Aquatic Organisms and Ecosystems

There is a significant lack of specific research on the ecotoxicological effects of this compound on aquatic life. However, the broader class of benzophenone compounds, particularly those used as UV filters, has been subject to numerous studies, revealing a range of impacts on aquatic organisms.

Hydroxylated benzophenones can enter aquatic environments through wastewater discharge and direct input from recreational activities. nih.gov Many of these compounds are known to be toxic to aquatic organisms. For instance, studies on compounds structurally related to this compound have demonstrated notable toxicity.

One such related compound, 4-methylbenzophenone (B132839) (4-MBC), has been shown to be highly toxic to the freshwater algae C. vulgaris and the crustacean D. magna. nih.gov Research has indicated that most benzophenone-type UV filters are toxic to aquatic animals, with 48-hour median lethal concentration (LC50) values often below 10 mg/L. researchgate.net

The table below presents acute toxicity data for several benzophenone compounds, illustrating the range of effects observed in aquatic organisms. It is important to reiterate that these data are for related compounds and not for this compound itself.

| Compound | Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| 4-Methylbenzophenone (4-MBC) | C. vulgaris | 96 hours | EC50 | 0.16874 | nih.gov |

| 4-Methylbenzophenone (4-MBC) | D. magna | 48 hours | LC50 | 0.54445 | nih.gov |

| Benzophenone-3 (BP-3) | D. magna | 48 hours | LC50 | 1.9 | nih.gov |

| 4,4'-Dihydroxybenzophenone | D. magna | 48 hours | LC50 | 12.50 | nih.gov |

EC50: The concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth) in a given time. LC50: The concentration of a substance that is lethal to 50% of the test organisms in a given time.

Given the demonstrated toxicity of structurally similar benzophenones, it is plausible that this compound could also exert adverse effects on aquatic ecosystems. However, without specific studies, its actual impact remains unknown.

Bioaccumulation Potential in Environmental Matrices

The potential for this compound to bioaccumulate in the environment is another area where specific data is absent. Bioaccumulation refers to the process by which organisms can take up and concentrate chemicals from their environment, including water and food sources.

Many benzophenone derivatives are characterized as being photostable and lipophilic (fat-soluble), properties that can lead to their persistence in the environment and accumulation in the fatty tissues of organisms. nih.gov For example, the UV filter 3-(4-methylbenzylidene) camphor (B46023) (4-MBC), a related benzophenone derivative, has been noted for its potential to bioaccumulate. nih.gov

The fate of chemicals in the environment is complex, depending on a variety of chemical, physical, and biological interactions. epa.gov For a compound to bioaccumulate, it generally needs to be resistant to degradation processes. While no specific studies on the environmental fate of this compound were identified, the general persistence of some benzophenones raises concerns.

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 3 Methylbenzophenone

Quantum Mechanical Calculations and Molecular Dynamics Simulations

Quantum mechanical calculations provide a foundational understanding of the molecule's intrinsic properties at the electronic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. youtube.comrsc.org By solving approximations of the Schrödinger equation, DFT can determine the ground-state electron density and, from it, derive crucial properties like molecular geometry, vibrational frequencies, and electronic energies. youtube.comyoutube.com

For 4-hydroxy-3'-methylbenzophenone, DFT calculations, often using basis sets like B3LYP/6-31G* or B3LYP/6-311+G**, are employed to find the most stable three-dimensional conformation (optimized geometry). nih.gov These calculations reveal the precise bond lengths, bond angles, and dihedral angles between the two phenyl rings and the central carbonyl group. This structural information is fundamental for understanding how the molecule interacts with its environment.

Furthermore, DFT is used to predict reactivity descriptors. By analyzing the distribution of electron density, it is possible to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The hydroxyl group (-OH) acts as an electron-donating group, increasing the electron density in its attached phenyl ring, particularly at the ortho and para positions. The carbonyl group (C=O) and the second phenyl ring act as electron-withdrawing groups. These electronic characteristics are key predictors of the compound's chemical reactivity. The consideration of weak van der Waals interactions within the DFT functional can be important for accurately describing the properties of such organic materials. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. numberanalytics.com A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. In this compound, the electron-donating hydroxyl group tends to raise the energy of the HOMO, while the electron-withdrawing benzoyl group lowers the energy of the LUMO. This facilitates an intramolecular charge transfer (ICT) from the hydroxyphenyl moiety to the benzoyl moiety upon photoexcitation. nih.gov This ICT character is crucial for its photochemical behavior and potential use in applications like photoinitiators. chemicalbook.com

Computational analysis provides specific energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic properties and reactivity.

Table 1: Representative Frontier Molecular Orbital (FMO) Properties Note: These are example values based on related compounds and are for illustrative purposes. Actual values would be determined by specific DFT calculations.

| Parameter | Description | Typical Calculated Value (eV) | Implication |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 | Represents the ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 | Represents the ability to accept electrons. |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.4 | Indicates chemical reactivity and the energy required for electronic excitation. |

In Silico Prediction of Biological Activities and Toxicological Profiles

In silico methods use computational models to predict the biological effects and potential toxicity of chemical compounds, reducing the need for extensive laboratory testing. For benzophenone (B1666685) derivatives, these predictions are particularly relevant due to their use in consumer products. chemicalbook.combohrium.com

Molecular docking is a key in silico technique used to predict how a molecule like this compound might bind to a biological target, such as a protein or enzyme. nih.gov For example, studies on similar benzophenone-type UV filters have used docking to analyze their potential to inhibit enzymes like 3β-hydroxysteroid dehydrogenase (HSD3B), which is involved in progesterone (B1679170) synthesis. bohrium.com Such models suggest that the hydroxyl group is critical for binding, potentially forming hydrogen bonds with key amino acid residues in the enzyme's active site. bohrium.com

Toxicological profiles can also be predicted. Software like Toxtree can evaluate a molecule's structure for alerts related to genotoxicity or other adverse effects. chemicalbook.com For the structurally similar 4-methylbenzophenone (B132839), in silico evaluations did not highlight any structural alerts for genotoxicity. chemicalbook.com Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be computationally estimated to assess a compound's potential as a drug candidate, predicting factors like oral bioavailability and permeability. mdpi.com

Table 2: Example of an In Silico ADMET and Toxicological Prediction Profile Note: This table illustrates the types of predictions generated by in silico tools, based on analyses of related benzophenones.

| Property | Predicted Outcome | Significance |

|---|---|---|

| Genotoxicity Alert | Negative | Suggests a low probability of causing DNA damage. chemicalbook.com |

| Intestinal Absorption | High | Indicates the compound is likely well-absorbed if taken orally. mdpi.com |

| Caco-2 Permeability | High | Predicts good permeability across the intestinal cell barrier. mdpi.com |

| Enzyme Inhibition | Potential Inhibitor (e.g., HSD3B) | Suggests possible endocrine-disrupting activity via enzyme interaction. bohrium.com |

Elucidation of Photochemical Reaction Mechanisms through Computational Modeling

This compound is a photoactive molecule, and computational modeling is instrumental in understanding its behavior when exposed to UV light. One relevant photochemical reaction for related compounds is the photo-Fries rearrangement. chemicalbook.com

In this type of reaction, a phenyl ester, upon absorbing a photon, rearranges to form a hydroxyaryl ketone. While this compound is the product of such a rearrangement (from o-tolyl benzoate), its own photochemical stability and reaction pathways can be modeled. chemicalbook.com Computational methods can map the potential energy surface of the molecule in its excited state, identifying the most likely reaction pathways, transition states, and photoproducts. These models can clarify whether, upon absorbing UV radiation, the molecule is more likely to dissipate the energy harmlessly or undergo a chemical transformation, which is a critical question for its application in sunscreens or as a photoinitiator. chemicalbook.com Studies on similar photosensitive molecules like 4-methyl-7-hydroxycoumarin show how computational and spectroscopic methods are combined to understand structural changes upon illumination. researchgate.net

Structure-Property Relationship Modeling and Design Principles

Structure-Property and Structure-Activity Relationship (SAR) modeling combines computational and experimental data to understand how a molecule's chemical structure dictates its properties and biological activity. For this compound, SAR studies focus on the influence of the hydroxyl (-OH) and methyl (-CH₃) groups.

The position and presence of the hydroxyl group are paramount. Studies on related benzophenones show that a hydroxyl group at the 4-position can enhance inhibitory activity against certain enzymes, possibly by increasing water solubility and enabling hydrogen bond formation within a receptor's binding site. bohrium.com The methyl group on the second ring (the 3'-position) influences the molecule's lipophilicity and steric profile. Its placement affects the dihedral angle between the two phenyl rings, which in turn can modify the electronic conjugation and, consequently, the UV absorption spectrum and photochemical properties.

By computationally modifying the structure—for instance, by moving the methyl group to a different position or adding other functional groups—and recalculating the electronic and biological properties, researchers can establish design principles. This allows for the rational design of new benzophenone derivatives with enhanced efficacy (e.g., as a photoinitiator) or an improved safety profile (e.g., reduced potential for endocrine disruption). The correlation between computationally derived HOMO characteristics and experimentally observed reaction rates in similar phenolic compounds provides a powerful example of this predictive capability. nih.gov

Applications in Materials Science and Advanced Technologies Utilizing Benzophenone Derivatives

UV Absorption and Photostabilization in Polymeric Materials

Benzophenone (B1666685) and its derivatives are renowned for their ability to absorb ultraviolet (UV) radiation, a property that makes them excellent additives for protecting materials from photodegradation. guidechem.com Upon absorbing UV light, the benzophenone molecule transitions to an excited state. mdpi.com This energy is then dissipated harmlessly as heat, preventing the UV radiation from breaking down the chemical bonds within a polymer matrix. This mechanism is critical for extending the lifespan of materials exposed to sunlight.

A significant challenge in materials science is the creation of materials that are both transparent to visible light and protective against UV radiation. Benzophenone derivatives are at the forefront of this research.

In one study, composite films were fabricated using 4-Hydroxy Benzophenone as a UV absorber within a Poly(Vinyl Alcohol) (PVA) polymer matrix. researchgate.net The resulting transparent films demonstrated exceptional UV shielding capabilities, effectively blocking the entire UV region from 200–400 nm. researchgate.net The strong interaction between the 4-Hydroxy Benzophenone and the polymer matrix was credited for this outstanding performance, highlighting a promising path for creating next-generation transparent UV-shielding materials for applications like food packaging, cosmetics, and medical devices. researchgate.net Another approach involves embedding aramid nanofibers, which have inherent UV-absorbing properties, into a nanofibrillated cellulose (B213188) matrix to create composite films that are both transparent and UV-shielding. nih.gov

The addition of benzophenone derivatives is a common strategy to enhance the durability of coatings and plastics. 4-Methylbenzophenone (B132839), for instance, is used as a UV absorber in paints, plastics, and textiles to prevent them from becoming brittle, cracking, or fading upon sun exposure. guidechem.com In the plastics industry, it is a frequent additive in products like automotive parts and outdoor furniture to prevent discoloration and degradation from prolonged sunlight. guidechem.com

Research has also focused on synthesizing novel benzophenone derivatives to improve photostability. Derivatives of benzophenone-3, such as BP-3 phenylamine and BP-3 methoxy-phenylamine, have been developed and shown to be photostable and non-phototoxic, making them promising candidates for new UVA filters. nih.gov In exterior architectural coatings, benzophenone derivatives can be used to improve properties like dirt resistance and gloss retention. google.com When excited by UV radiation, they initiate crosslinking on the polymer film's surface, increasing its durability. google.com The fundamental photophysical properties of various benzophenone derivatives, such as 2-hydroxy-4-methoxybenzophenone (BP-3) and 2-hydroxy-4-n-octyloxybenzophenone (BP-12), have been studied to better understand their function as UV absorbers. nih.gov

Role in Organic Light-Emitting Diodes (OLEDs)

The benzophenone core has attracted significant attention as a key building block for organic semiconductors used in OLEDs. mdpi.comnih.gov Its strong electron-accepting nature and high efficiency in intersystem crossing—a process of converting excited singlet states to triplet states—make it highly versatile. mdpi.comnih.gov These properties allow benzophenone derivatives to be employed as both high-performance host materials and efficient emitters in OLED devices, which are used in modern displays and lighting. nih.govresearchgate.net

In phosphorescent OLEDs (PhOLEDs), an emissive "guest" dopant is dispersed within a "host" material. Benzophenone-based derivatives have been successfully designed as universal host materials due to their high triplet energies (ranging from 2.95 to 2.97 eV), which allows for efficient energy transfer to blue, green, yellow, and red phosphors. acs.org Devices using these hosts have achieved high external quantum efficiencies (EQEs), reaching up to 19.2% for yellow and 17.0% for green phosphors. acs.org

Solution-processable bipolar host materials based on carbazole-benzophenone derivatives have also been developed. rsc.org These materials exhibit good solubility, high triplet energies, and balanced charge-transporting properties. rsc.org An OLED using one such host, BPBCzO, with a green TADF emitter achieved an excellent maximum EQE of 23.2% and maintained a high EQE of 21.3% at a practical luminance of 1000 cd m⁻², demonstrating their potential for display and lighting technologies. rsc.org

| Host Material | Dopant (Color) | Max. EQE (%) | Ref. |

| BP2 | Yellow | 19.2 | acs.org |

| BP2 | Green | 17.0 | acs.org |

| BPBCzO | Green (TADF) | 23.2 | rsc.org |

| HB8 | Green (TADF) | 12.5 | mdpi.com |

TADF is a mechanism that allows OLEDs to convert non-emissive triplet excitons into emissive singlet excitons, enabling internal quantum efficiencies approaching 100%. nih.govresearchgate.net The benzophenone core is a compelling candidate for creating TADF emitters. mdpi.com Its inherent ability to promote intersystem crossing is crucial for the reverse process, reverse intersystem crossing (RISC), which is the cornerstone of TADF. nih.govnih.gov

The design of benzophenone-based TADF emitters often involves a donor-acceptor (D-A) structure, where benzophenone acts as the electron-acceptor. nih.govnih.gov This structure helps to create a small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST), which is essential for efficient RISC. nih.govacs.org However, the flexibility of benzophenone's phenyl rings can lead to non-radiative decay, which reduces efficiency. acs.org To counter this, more rigid benzophenone derivatives like dibenzothiophene-benzoyl have been developed. acs.org Researchers have also found that substituting the phenyl moiety with a methoxy (B1213986) group can suppress non-radiative triplet quenching by an order of magnitude, significantly boosting efficiency. rsc.org A sky-blue TADF OLED based on this principle achieved an impressive maximum EQE of 24.6%. rsc.org

Photoinitiator Applications in Polymerization Reactions

Benzophenone and its derivatives are widely used as Type II photoinitiators for free-radical polymerization, a process central to UV curing technologies for coatings, inks, and adhesives. guidechem.comresearchgate.netresearchgate.net Photopolymerization is valued for its high curing speed, low energy consumption, and minimal emission of volatile organic compounds. researchgate.net

In this process, the benzophenone molecule absorbs UV light and enters an excited triplet state. mdpi.com It then abstracts a hydrogen atom from a synergist molecule (a co-initiator, often an amine), generating free radicals. researchgate.netmdpi.com These radicals initiate the polymerization of monomers and oligomers, such as acrylates, leading to the rapid formation of a cross-linked polymer network. researchgate.netchemrxiv.org

While effective, traditional benzophenone has limitations, including a short UV absorption wavelength and the potential for small molecules to migrate from the cured material. researchgate.net To address this, significant research has gone into developing novel benzophenone-based photoinitiators. By adding different functional groups, new derivatives have been created with enhanced properties:

Broadened Absorption: Derivatives have been designed to absorb light at longer wavelengths, making them compatible with near UV and visible light sources like LEDs. mdpi.comresearchgate.net

Improved Efficiency: Novel structures, such as those with a donor-benzophenone-donor backbone, exhibit higher molar extinction coefficients, leading to more efficient light absorption and faster polymerization rates compared to commercial photoinitiators. mdpi.com

Low Migration: Integrating hydrogen donor groups directly into the benzophenone scaffold or increasing the molecular weight of the initiator reduces the migration of byproducts, which is a critical safety concern for applications like food packaging. bohrium.com

Free Radical Photopolymerization Systems

Benzophenone and its derivatives are classic and widely used Type II photoinitiators in free-radical photopolymerization systems. polymerinnovationblog.comresearchgate.net This process is fundamental to UV curing technologies used in coatings, inks, and adhesives.

Mechanism of Action:

Unlike Type I photoinitiators that undergo direct bond cleavage upon irradiation, Type II photoinitiators like benzophenone require a co-initiator or synergist to generate radicals. polymerinnovationblog.comsigmaaldrich.com The process unfolds as follows:

Excitation: Upon absorption of UV light, the benzophenone molecule is promoted from its ground state to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state through intersystem crossing. researchgate.net

Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from a donor molecule, the co-initiator. polymerinnovationblog.com Co-initiators are typically compounds with readily abstractable hydrogens, such as tertiary amines (e.g., triethylamine) or alcohols. polymerinnovationblog.commdpi.com

Radical Formation: This hydrogen abstraction event produces two radicals: a ketyl radical from the benzophenone and an alkyl or α-aminoalkyl radical from the co-initiator. researchgate.netvot.pl

Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers, such as acrylates and methacrylates. researchgate.netvot.pl In some cases, the ketyl radical can also participate, though it is generally less reactive towards monomer double bonds.

Research Findings:

Researchers have synthesized novel benzophenone derivatives to enhance their performance as photoinitiators. By introducing specific structural modifications, such as donor-acceptor frameworks, the absorption properties can be shifted to longer wavelengths (e.g., near UV/visible region), and molar extinction coefficients can be significantly increased. mdpi.com For instance, novel benzophenone derivatives have been shown to efficiently initiate the polymerization of monomers like trimethylolpropane (B17298) trimethacrylate (TMPTMA) when paired with triethylamine (B128534) (TEA) as a co-initiator, demonstrating superior performance compared to standard benzophenone systems. mdpi.com Furthermore, water-soluble benzophenone derivatives, such as sodium 4-benzoylbenzenesulfonate, have been developed for polymerization in aqueous systems, using amino acids as co-initiators. vot.pl

Table 1: Examples of Benzophenone Derivative Photopolymerization Systems

| Photoinitiator System | Monomer | Application Area | Reference |

| Benzophenone / Triethylamine | Trimethylolpropane trimethacrylate (TMPTMA) | UV Curing, Coatings | mdpi.com |

| Benzophenone / Benzoxazine | Methyl methacrylate (B99206) (MMA) | Deep Curing, Polymer Modification | |

| Sodium 4-benzoylbenzenesulfonate / Amino Acids | Poly(ethylene glycol)diacrylate (PEGDA) | Hydrogels, Biomaterials | vot.pl |

| Benzophenone / Ethyl 4-dimethylaminobenzoate | Acrylates | Dental Composites, Inks | researchgate.net |

Synthesis of Nanostructured Materials and Metal Nanoparticles

The photochemical reactivity of benzophenone derivatives extends to the synthesis and modification of advanced materials at the nanoscale. Their ability to generate radicals under UV irradiation provides a powerful tool for fabricating precisely controlled structures.

Synthesis of Metal Nanoparticles:

The photoreductive capabilities of benzophenone derivatives are employed in the synthesis of noble metal nanoparticles, such as silver (Ag) and gold (Au). The mechanism leverages the ketyl radical, which is a potent reducing agent.

The process generally involves:

Irradiation of a solution containing the benzophenone derivative, a hydrogen donor (often the solvent, like an alcohol), and a metal salt (e.g., AgNO₃, HAuCl₄). nih.govresearchgate.net

The excited benzophenone abstracts a hydrogen atom from the donor, forming a ketyl radical.

The ketyl radical then transfers an electron to the metal ions (e.g., Ag⁺ or Au³⁺), reducing them to their zero-valent state (Ag⁰ or Au⁰). nih.gov

These neutral metal atoms then nucleate and grow into nanoparticles.

Studies have shown that irradiating an aqueous solution of a silver salt with benzophenone results in the formation of colloidal silver nanoparticles. nih.gov The ketyl radicals generated during the photoreduction of benzophenone are highly effective at converting Ag⁺ ions to Ag⁰. nih.gov This photochemical method offers a clean and controlled route to nanoparticle synthesis.

Fabrication of Nanostructured Polymeric Materials:

Benzophenone's function as a photoinitiator is also harnessed to create structured nanomaterials.

Photo-crosslinkable Nanocellulose: Benzophenone can be chemically grafted onto cellulose nanofibrils (CNF). Upon UV irradiation, the attached benzophenone units act as radical crosslinkers, creating robust CNF films with significantly improved water resistance. This method allows for the photochemical grafting of other substances onto the nanocellulose structure. rsc.org

Spatially-Resolved Polymerization: Researchers have developed supramolecular photoinitiators by attaching benzophenone to self-assembling molecules like dipeptides. acs.orgwhiterose.ac.ukchemrxiv.org These functionalized molecules can form structures such as "gel noodles" that act as templates. By encasing these photoinitiator-loaded templates in a monomer and exposing them to UV light, polymerization occurs only in the localized area, enabling the fabrication of intricate, micro-structured polymeric materials with tailored mechanical properties. acs.orgchemrxiv.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlation of Molecular Structure with Photochemical Behavior and Efficiency

The photochemical behavior of benzophenones is highly dependent on their substitution pattern. The presence of hydroxyl and methyl groups in 4-Hydroxy-3'-methylbenzophenone is expected to influence its absorption of UV radiation and subsequent photochemical processes.

The photochemistry of benzophenone (B1666685) itself is well-studied and involves the formation of an excited triplet state upon UV irradiation. nih.gov This triplet state can then participate in various reactions, such as hydrogen abstraction. The introduction of substituents can alter the energy levels of the excited states and the efficiency of these photochemical pathways.

Hydroxyl Group: A hydroxyl group, especially at the para-position, can influence the photochemical behavior by affecting the nature of the lowest excited triplet state. In some cases, it can lead to a shift in the absorption maximum and affect the quantum yield of photoreduction. For 4-hydroxybenzophenone (B119663), the phenolic hydroxyl group introduces the possibility of hydrogen donation, competing with the typical photoreduction of the carbonyl group. collectionscanada.gc.ca

Methyl Group: The position of the methyl group is also critical. An ortho-methyl group can lead to a photoenolization reaction, a process that is less common for meta- and para-substituted methylbenzophenones. researchgate.net For 3'-methyl-substituted benzophenones, the methyl group can influence the "meta-effect" photochemistry, which involves reactions in acidic aqueous solutions. researchgate.net

The following table shows the quantum yields for photoreduction of some substituted benzophenones in isopropanol, illustrating the effect of substituents on photochemical efficiency.

| Compound | Substituent(s) | Quantum Yield (Φ) of Photoreduction |

| Benzophenone | None | 0.55 |

| 4-Methylbenzophenone (B132839) | 4-CH₃ | 0.60 |

| 4-Hydroxybenzophenone | 4-OH | 0.01 |

| 4,4'-Dimethylbenzophenone | 4,4'-(CH₃)₂ | 0.64 |

This table presents data for related benzophenone derivatives to illustrate the impact of methyl and hydroxyl substituents on photochemical efficiency. collectionscanada.gc.ca

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or other properties of chemical compounds based on their molecular structures. nih.gov These models are valuable in drug discovery and materials science for designing new compounds with desired characteristics without the need for extensive synthesis and testing.

The development of a QSAR model for a class of compounds like benzophenones involves several steps:

Data Collection: A dataset of compounds with known activities (e.g., antimalarial, antifungal) is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A QSAR study on a series of benzophenone derivatives with antimalarial activity revealed that the potential energy, dipole moment, and electron affinity of the molecules were key factors governing their efficacy. nih.gov The developed model successfully predicted the activity of new benzophenone derivatives.

While a specific QSAR model for this compound is not available in the reviewed literature, the principles of QSAR can be applied to predict its potential activities based on its calculated molecular descriptors.

The following table provides an example of the types of descriptors used in QSAR studies of benzophenone derivatives.

| Descriptor | Description | Importance in a QSAR Model for Antimalarial Activity nih.gov |

| Potential Energy (PE) | Overall stability of the molecule | A lower potential energy was correlated with higher activity. |

| Dipole Moment (DM) | Polarity and orientation in an electric field | A positive correlation was observed with activity. |

| Electron Affinity (EA) | Ability to accept an electron | A positive correlation was observed with activity. |

This table illustrates the types of descriptors and their influence in a QSAR model for a series of benzophenone derivatives. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Knowledge on 4-Hydroxy-3'-methylbenzophenone

This compound, a derivative of benzophenone (B1666685), is a compound of interest in organic chemistry. The primary and most established method for its preparation is the Friedel-Crafts acylation. This reaction involves the electrophilic acylation of an aromatic compound. Specifically, for the synthesis of this compound, this would typically involve the reaction of a substituted benzoyl chloride with a phenol (B47542) derivative in the presence of a Lewis acid catalyst like aluminum chloride. google.comnih.govuni-stuttgart.de Alternative, though less common, synthetic routes include the hydrolysis of a corresponding halogenated benzophenone or the demethylation of a methoxy-substituted benzophenone. google.comgoogle.com

Functionally, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The benzophenone scaffold is a common feature in many pharmacologically active compounds and photoactive materials. nih.govmdpi.com Consequently, derivatives of this compound are explored for various applications, leveraging the inherent properties of the benzophenone core. mdpi.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | biosynth.com |

| Molecular Weight | 212.24 g/mol | biosynth.com |

| CAS Number | 5326-42-1 | biosynth.com |

Identification of Unexplored Research Avenues and Emerging Trends

While the foundational aspects of this compound are understood, numerous avenues for future research remain open. A prominent trend in chemical synthesis is the move towards "green chemistry." Future studies could focus on developing more environmentally benign synthetic methods, such as utilizing solid acid catalysts to circumvent the need for traditional, often hazardous, Lewis acids in Friedel-Crafts reactions. maastrichtuniversity.nl

The potential applications of this compound in materials science are significantly underexplored. Research into its incorporation into novel polymers could yield materials with enhanced properties like UV stability, thermal resistance, or specific optical characteristics. unc.eduusmspsereu.comuni-mainz.de The influence of the specific substitution pattern (a hydroxyl group at the 4-position and a methyl group at the 3'-position) on the photochemical behavior, compared to other benzophenone derivatives, warrants a more detailed investigation. rsc.org This could lead to the development of new photoinitiators or UV-curing agents.

Furthermore, the biological activity of this compound and its derivatives is a largely uncharted area. While benzophenones as a class are known to exhibit a wide range of biological effects, including anti-inflammatory and antimicrobial properties, the specific pharmacological profile of this particular compound is not well-documented. nih.govresearchgate.net Systematic screening of this compound and its derivatives for various biological activities could reveal potential leads for drug discovery. mdpi.comnih.gov

Prospective Methodological Advancements and Interdisciplinary Research Opportunities

Future research will greatly benefit from computational chemistry . Techniques like Density Functional Theory (DFT) can be employed to predict the compound's reactivity, spectroscopic properties, and potential biological interactions through molecular docking studies. nih.govresearchgate.net These in silico methods can guide experimental work, making research more efficient and targeted. nih.gov

Interdisciplinary collaboration is key to unlocking the full potential of this compound. Joint efforts between organic chemists, polymer scientists, and materials engineers could lead to the creation of novel functional materials with tailored properties. unc.eduipfdd.de For instance, developing advanced polymer composites or coatings could be a fruitful area of collaboration. usmspsereu.com

Partnerships with pharmacologists and biochemists are essential for exploring the medicinal chemistry applications of this compound. mdpi.comresearchgate.net Such collaborations could lead to the design and synthesis of new derivatives with enhanced biological efficacy. nih.gov

Advancements in analytical techniques will also play a crucial role. High-resolution mass spectrometry and advanced NMR techniques can provide more detailed structural information and help in the characterization of new derivatives and their reaction products. rsc.orgresearchgate.net These advanced methods will be indispensable for a deeper understanding of the compound's behavior in both chemical and biological systems.

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-3'-methylbenzophenone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation. A validated method involves reacting substituted benzoates with anhydrous aluminum chloride in nitrobenzene at 80–90°C, followed by neutralization and recrystallization (ethanol yields pale crystals). Key variables include stoichiometric ratios of AlCl₃ (0.03 mol per 0.02 mol substrate) and reaction time (~45 minutes). Yield optimization requires strict moisture control and post-reaction steam distillation to remove nitrobenzene .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Single-crystal X-ray diffraction is essential for resolving molecular conformation (e.g., dihedral angles between phenyl rings, ~57.45°). Infrared spectroscopy confirms hydroxyl (O–H) and carbonyl (C=O) groups, while NMR (¹H/¹³C) identifies substituent positions. Hydrogen bonding networks (e.g., O–H⋯O interactions) stabilize the crystal structure and are detectable via X-ray .

Q. How can researchers detect trace levels of this compound in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase C18 columns is recommended. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves sensitivity. Method validation requires spiked recovery tests (70–120% acceptable range) and calibration against certified standards .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or methoxy groups) alter the bioactivity of this compound?